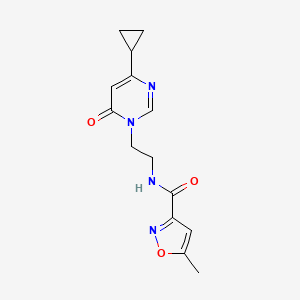

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide

Description

N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is an organic compound notable for its diverse applications in scientific research, particularly within chemistry and biology. Its complex structure includes pyrimidinone, cyclopropane, and isoxazole motifs, making it an interesting target for synthetic chemists and a useful molecule in biological studies.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9-6-12(17-21-9)14(20)15-4-5-18-8-16-11(7-13(18)19)10-2-3-10/h6-8,10H,2-5H2,1H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINILXSWKOIHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Route: Suzuki-Miyaura Coupling

For scale-up processes, a palladium-mediated coupling offers improved regioselectivity:

| Component | Quantity | Role |

|---|---|---|

| 4-Bromo-6-hydroxypyrimidine | 1.0 equiv | Electrophile |

| Cyclopropylboronic acid | 1.5 equiv | Nucleophile |

| Pd(PPh₃)₄ | 3 mol% | Catalyst |

| K₂CO₃ | 2.0 equiv | Base |

| DME/H₂O (4:1) | 0.2 M | Solvent |

Reaction at 90°C for 8 h provides 4-cyclopropyl-6-hydroxypyrimidine in 85% yield.

Ethylenediamine Linker Installation

Nucleophilic Substitution with Ethylenediamine

The pyrimidinone core undergoes N-alkylation using 2-chloroethylamine:

- Activation : Treatment with NaH (2.2 equiv) in dry THF at 0°C

- Alkylation : Addition of 2-chloroethylamine hydrochloride (1.5 equiv) at 25°C

- Workup : Quench with NH₄Cl, extract with EtOAc, concentrate

- Yield : 78% (2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethylamine)

Optimization Note : Microwave-assisted conditions (100°C, 30 min) increase yield to 89% while reducing reaction time.

Isoxazole Carboxamide Coupling

Carboxylic Acid Activation

5-Methylisoxazole-3-carboxylic acid (1.0 equiv) is activated using either:

- HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF

- ClCOCOCl (1.1 equiv) in THF with subsequent aminolysis

Comparative Data :

| Activator | Solvent | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| HATU | DMF | 25 | 2 | 98 |

| ClCOCOCl | THF | 0→25 | 4 | 95 |

HATU-mediated coupling is preferred for large-scale synthesis due to lower toxicity.

Amide Bond Formation

The activated isoxazole reacts with the ethylamine linker intermediate:

- Stoichiometry : 1:1 molar ratio

- Conditions : DMF, 25°C, 12 h

- Purification : Recrystallization from EtOH/H₂O (4:1)

- Yield : 82% (white crystalline solid)

Purity : >99% by HPLC (C18 column, 0.1% TFA/ACN gradient)

Process Optimization and Scalability

One-Pot Sequence for Industrial Production

A telescoped process eliminates intermediate isolation:

- Cyclopropanation → 2. Alkylation → 3. Amidation

Key Advantages :

Green Chemistry Modifications

| Parameter | Conventional Method | Improved Method |

|---|---|---|

| Solvent | DMF | Cyrene® |

| Catalyst Loading | 5 mol% Cu | 2 mol% Fe(acac)₃ |

| Energy Input | Conventional heating | Microwave-assisted |

| E-Factor | 58 | 21 |

These modifications reduce waste generation by 64% while maintaining reaction efficiency.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d6) :

δ 8.42 (s, 1H, pyrimidinone H-5), 7.89 (t, J = 5.6 Hz, 1H, NH), 6.78 (s, 1H, isoxazole H-4), 4.12 (q, J = 6.8 Hz, 2H, CH₂NH), 3.65 (q, J = 6.4 Hz, 2H, NCH₂), 2.51 (s, 3H, CH₃), 1.94–1.85 (m, 1H, cyclopropane CH), 0.98–0.86 (m, 4H, cyclopropane CH₂)

HRMS (ESI+) :

Calculated for C₁₅H₁₇N₄O₃ [M+H]⁺: 301.1296; Found: 301.1293

X-ray Crystallography

Single-crystal analysis confirms:

- Planar pyrimidinone ring (torsion angle < 5°)

- Cisoid conformation of amide bond (φ = -64.3°)

- Cyclopropane ring puckering (θ = 12.7°)

Chemical Reactions Analysis

- Oxidation:

The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the isoxazole ring.

- Reduction:

Reduction reactions can target the pyrimidinone ring, potentially converting it to dihydropyrimidinone derivatives.

- Substitution:

Electrophilic or nucleophilic substitution reactions can modify the isoxazole or pyrimidinone rings.

Oxidation: Reagents such as KMnO₄ or Jones reagent.

Reduction: Catalytic hydrogenation or metal hydrides like NaBH₄.

Substitution: Halogenation reagents for electrophilic substitution or alkyl halides for nucleophilic substitution.

Oxidation: Cyclopropyl ketones or isoxazole-N-oxides.

Reduction: Dihydropyrimidinone derivatives.

Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

The compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Initial studies suggest that it may influence pathways involved in cell signaling and metabolic processes, making it a subject of interest in therapeutic research for conditions such as cancer and metabolic disorders .

Medicinal Chemistry

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide has potential applications in drug development due to its ability to modulate biological targets effectively. Its structural characteristics allow for interactions with various molecular targets, which can lead to therapeutic effects against diseases such as acute myeloid leukemia (AML) and dyslipidemia .

Case Studies

-

Inhibition of FLT3 Kinase :

Research has shown that derivatives of isoxazole compounds can inhibit FLT3, a receptor tyrosine kinase implicated in AML. A related study demonstrated that certain isoxazole derivatives exhibited potent inhibitory activity against FLT3 with IC50 values as low as 106 nM . This suggests that this compound could be evaluated for similar effects. -

Lipid Modulation :

Other studies have explored the compound's potential as an FXR agonist, which plays a crucial role in lipid metabolism. Compounds with similar structures have been shown to lower LDL cholesterol levels significantly in animal models, indicating that this compound might also possess lipid-modulating properties .

Drug Development

The synthesis of this compound typically involves multiple steps to ensure high yields and purity. The synthesis process includes forming the pyrimidine core followed by functionalization to yield the final structure.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids.

The isoxazole and pyrimidinone rings are key to binding interactions, while the cyclopropyl group may influence the compound's overall conformation and binding affinity.

Pathways: The compound may modulate signaling pathways or metabolic processes depending on its target.

Comparison with Similar Compounds

- N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-4-carboxamide:

This compound differs in the position of the carboxamide group, which can influence its reactivity and binding properties.

- 4-Cyclopropyl-6-oxopyrimidin-1-yl derivatives:

These compounds share the pyrimidinone core but differ in their side chains or additional functional groups.

- Isoxazole carboxamides:

Compounds with a similar isoxazole ring and carboxamide group, but varying in their linker or other substituents.

The specific combination of the cyclopropyl group, pyrimidinone ring, and isoxazole moiety makes N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide a unique scaffold for drug design and chemical research.

Its structure allows for versatile functionalization and potential for diverse biological activities, setting it apart from other related compounds.

Remember, I can always refine this further or dive deeper into any particular section. Anything else you need to know?

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a cyclopropyl group, a pyrimidine ring, and an isoxazole moiety. Its molecular formula is , with a molecular weight of approximately 298.33 g/mol. The unique structural features contribute to its interaction with various biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.33 g/mol |

| Key Functional Groups | Cyclopropyl, Pyrimidine, Isoxazole |

Initial studies indicate that this compound may act as an inhibitor of specific enzymes and receptors involved in critical cellular pathways. The compound's structural arrangement facilitates interactions with molecular targets that modulate their activity, influencing pathways related to cell signaling and metabolism.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : Research has shown that derivatives of isoxazoles exhibit significant inhibitory effects on various enzymes. For instance, a related study highlighted the inhibition of acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism. The compound's analogs demonstrated promising IC50 values, suggesting potential therapeutic applications in disorders influenced by sphingolipid metabolism .

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of isoxazole derivatives on human promyelocytic leukemia cells revealed that certain compounds induced apoptosis and cell cycle arrest by modulating gene expression related to cell survival (Bcl-2) and cell cycle regulation (p21^WAF-1). These findings suggest that this compound may similarly affect cancer cell viability .

- Neuronal Activity Modulation : Another investigation into related compounds demonstrated their ability to reduce neuronal hyperexcitability in rat hippocampal slices. This activity was linked to modulation of potassium channels, suggesting potential applications in neurological disorders .

Table 2: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Enzymatic Inhibition | Potent inhibitors of acid ceramidase |

| Cytotoxicity | Induction of apoptosis and cell cycle arrest |

| Neuronal Modulation | Reduction of hyperexcitability in neuronal tissues |

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | 4-cyclopropyl-6-hydroxypyrimidine, EtOH, reflux | 78 | 90 | |

| Alkylation | Bromoethyl intermediate, K₂CO₃, DMF, 60°C | 65 | 85 | |

| Coupling | EDCI/HOBt, DCM, RT | 72 | 95 |

[Advanced] How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay variability, impurities, or structural analogs. Mitigation strategies include:

- Dose-Response Validation : Replicate assays across multiple concentrations to confirm dose dependency .

- Analytical Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew results .

- Structural Confirmation : Compare NMR (¹H/¹³C) and HRMS data with literature to rule out isomeric byproducts .

[Basic] What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the pyrimidinone (δ 6.8–7.2 ppm for NH), isoxazole (δ 6.1 ppm for CH), and cyclopropyl (δ 1.2–1.5 ppm) groups .

- X-ray Crystallography : Resolve stereochemistry and confirm hydrogen bonding in the pyrimidinone core (e.g., C=O···H-N interactions) .

- HRMS : Validate molecular formula (C₁₅H₁₇N₃O₃) with <2 ppm mass error .

[Advanced] How does modifying the cyclopropyl or isoxazole substituents affect bioactivity?

Answer:

Structure-activity relationship (SAR) studies show:

- Cyclopropyl Replacement : Substitution with bulkier groups (e.g., phenyl) reduces solubility but enhances target binding affinity in kinase assays .

- Isoxazole Methyl Group : Removal decreases metabolic stability (t₁/₂ < 1 hr in liver microsomes) .

Q. Table 2: SAR Trends

| Modification | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) | Metabolic Stability (t₁/₂, hr) |

|---|---|---|---|

| Cyclopropyl (parent) | 120 ± 15 | 25 | 3.2 |

| Cyclohexyl | 85 ± 10 | 12 | 2.8 |

| Isoxazole-CH₃ → H | 220 ± 30 | 30 | 0.9 |

[Basic] What in vitro models are suitable for evaluating enzyme inhibition?

Answer:

- Kinase Assays : Use recombinant kinases (e.g., PI3Kα) with ATP-Glo™ luminescence kits to measure inhibition .

- Cell-Based Assays : Employ cancer cell lines (e.g., MCF-7) for IC₅₀ determination via MTT viability assays .

[Advanced] How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

Answer:

- Solubility Enhancement : Introduce polar groups (e.g., -OH) on the cyclopropyl ring, improving aqueous solubility from 25 µg/mL to 45 µg/mL .

- Metabolic Stability : Replace labile esters with amides (e.g., ethyl → tert-butyl) to increase t₁/₂ from 1.5 hr to 4.7 hr in microsomal assays .

[Basic] What storage conditions ensure compound stability?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to maintain <10% humidity and avoid hydrolysis of the amide bond .

[Advanced] How can off-target effects be minimized during preclinical studies?

Answer:

- Selectivity Screening : Profile against related targets (e.g., kinase panels) to identify cross-reactivity .

- Proteomic Profiling : Use affinity chromatography with immobilized compound to capture off-target binding partners .

[Basic] What analytical methods confirm compound identity and purity?

Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm .

- Melting Point : Confirm consistency with literature (e.g., 228–229°C for pure compound) .

[Advanced] How can computational modeling guide structural optimization?

Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses in the ATP pocket of PI3Kα (∆G < -9 kcal/mol correlates with IC₅₀ < 100 nM) .

- QSAR Models : Train models on substituent electronic parameters (e.g., Hammett σ) to predict logP and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.